molecular formula C33H47NO13 B13838222 Propafenone Lactose Adduct

Propafenone Lactose Adduct

Cat. No.: B13838222
M. Wt: 665.7 g/mol
InChI Key: SVJMOCGMOFWPFK-VODRYLKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propafenone Lactose Adduct is a chemical adduct of Propafenone, a well-characterized Class 1C antiarrhythmic agent. The parent compound, Propafenone, is primarily known for its potent sodium channel-blocking activity, which decreases cardiac automaticity and slows conduction velocity in the myocardium, thereby helping to restore normal rhythm . Beyond its primary mechanism, Propafenone also exhibits secondary beta-adrenergic blocking (beta-blocker) properties, which can reduce heart rate and myocardial contractility, and has a noted influence on potassium channels, prolonging the repolarization phase . This multi-modal mechanism of action makes Propafenone and its derivatives a significant compound for cardiovascular research . In a research context, Propafenone Hydrochloride has been used in the isolation of cardiomyocytes, highlighting its value in basic cardiac science and cell-based studies . The lactose adduct form may be of particular interest for studies requiring specific physicochemical properties or formulation stability. As a research chemical, it serves as a crucial tool for investigating cardiac electrophysiology, arrhythmia mechanisms, and the pharmacological modulation of ion channels (including hKv1.5 and ATP-sensitive K+ channels) and beta-adrenergic receptors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please note that Sales restrictions may apply.

Properties

Molecular Formula

C33H47NO13

Molecular Weight

665.7 g/mol

IUPAC Name

1-[2-[3-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-propylamino]-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C33H47NO13/c1-2-14-34(15-20(37)18-44-23-11-7-6-10-21(23)22(38)13-12-19-8-4-3-5-9-19)32-29(42)28(41)31(25(17-36)45-32)47-33-30(43)27(40)26(39)24(16-35)46-33/h3-11,20,24-33,35-37,39-43H,2,12-18H2,1H3/t20?,24-,25-,26+,27+,28-,29-,30-,31-,32-,33+/m1/s1

InChI Key

SVJMOCGMOFWPFK-VODRYLKZSA-N

Isomeric SMILES

CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)C3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Mechanistic Elucidation of Propafenone Lactose Adduct Formation

Chemical Pathways of Maillard Reaction Involving Propafenone (B51707) and Lactose (B1674315)

The Maillard reaction is a cascade of chemical reactions that begins with the condensation of an amino group and a carbonyl group. In the case of the propafenone lactose adduct, the reaction is initiated between the secondary amine of propafenone and the carbonyl group of the open-chain form of lactose.

Initial Condensation and Amadori Rearrangement

The first step in the formation of the this compound is the nucleophilic attack of the secondary amine group of propafenone on the carbonyl carbon of the glucose moiety of lactose. This condensation reaction results in the formation of an unstable Schiff base or a glycosylamine. This initial reaction is generally reversible. wikipedia.org

Following the initial condensation, the glycosylamine undergoes a critical rearrangement known as the Amadori rearrangement. This acid- or base-catalyzed isomerization transforms the N-glycoside of the aldose (lactose) into a more stable 1-amino-1-deoxy-ketose, known as the Amadori product. wikipedia.org In the context of the propafenone-lactose interaction, this Amadori product is the initial, stable adduct. The formation of the Amadori product is a key step as it represents a point of irreversible attachment of the lactose molecule to the propafenone structure under typical storage conditions. wikipedia.org

Advanced Glycation End-Product (AGE) Formation Pathways

The Amadori product, while relatively stable, can undergo further complex reactions to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). wikipedia.orgnih.gov The formation of AGEs is a multi-step process that can proceed through several pathways, including:

Oxidation: The Amadori product can be oxidized, leading to the formation of various reactive carbonyl species. wikipedia.org

Dehydration and Fragmentation: The sugar moiety of the Amadori product can undergo dehydration and fragmentation, generating highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone. imreblank.ch

Further Reactions: These reactive intermediates can then react with other amino groups on propafenone or other molecules, leading to cross-linking, cyclization, and the formation of a diverse range of complex structures. nih.gov

The specific AGEs formed from the this compound have not been extensively characterized in publicly available literature. However, based on the general understanding of the Maillard reaction, it is plausible that a variety of fluorescent and non-fluorescent, colored, and cross-linked molecules could be generated over time, particularly under conditions of elevated temperature and humidity. nih.govresearchgate.net

Factors Influencing Reaction Kinetics and Equilibrium of Adduct Formation

The rate and extent of this compound formation are significantly influenced by several environmental and formulation-specific factors. These factors can impact the reaction kinetics and the position of the chemical equilibrium, thereby affecting the stability of the drug product.

Impact of Temperature and Relative Humidity

Temperature and relative humidity are critical factors in the Maillard reaction.

Temperature: An increase in temperature generally accelerates the rate of the Maillard reaction. Higher temperatures provide the necessary activation energy for the initial condensation and subsequent rearrangement and degradation reactions. nih.gov Studies on the Maillard reaction in various systems have consistently shown a positive correlation between temperature and the rate of browning and formation of reaction products. researchgate.net

Relative Humidity (RH): The presence of water is essential for the Maillard reaction to occur, as it acts as a solvent and facilitates the mobility of reactants. The reaction rate is typically low in very dry conditions and increases with increasing RH. However, at very high water activities, the reaction rate may decrease due to the dilution of reactants. nih.gov The optimal water activity for the Maillard reaction is generally in the range of 0.6 to 0.8. nih.gov For solid dosage forms, moisture sorption by the excipients, such as lactose, can create a microenvironment with sufficient water activity to promote the reaction, even at ambient humidity levels. researchgate.netmdpi.com

Table 1: General Influence of Temperature and Relative Humidity on Maillard Reaction Rates

FactorConditionGeneral Effect on Reaction Rate
Temperature IncreaseIncreases
DecreaseDecreases
Relative Humidity Low (aw < 0.2)Very Slow
Moderate (aw 0.6-0.8)Optimal Rate
High (aw > 0.8)Decreases (due to dilution)

Note: This table represents the general principles of the Maillard reaction. Specific kinetic data for the propafenone-lactose adduct is not available in the cited literature.

Influence of pH and Microenvironment

The pH of the formulation's microenvironment plays a crucial role in the kinetics of the Maillard reaction.

pH: The rate of the Maillard reaction is highly pH-dependent. The reaction is generally favored under neutral to slightly alkaline conditions. imreblank.ch At acidic pH, the amino group of propafenone would be protonated, reducing its nucleophilicity and thus slowing down the initial condensation step. sandiego.edu Conversely, at alkaline pH, the open-chain form of lactose is more prevalent, and the deprotonated amino group is more nucleophilic, leading to an increased reaction rate. sandiego.edu The degradation of the Amadori product to form AGEs is also influenced by pH, with different pathways being favored at different pH levels. nih.gov

Role of Drug-to-Excipient Ratios

The ratio of propafenone to lactose in a pharmaceutical formulation can influence the extent of adduct formation. A higher concentration of lactose relative to propafenone increases the probability of molecular interactions, potentially leading to a greater extent of adduct formation over time. scirp.orgdrhothas.com In formulations with a high excipient-to-drug ratio, the potential for this interaction is magnified. nih.gov The physical proximity and contact between the drug and excipient particles are also important factors.

Catalytic Effects of Trace Metal Ions or Impurities

The rate of the Maillard reaction, and thus the formation of the this compound, can be significantly influenced by the presence of trace metal ions and other impurities. These catalysts can accelerate the degradation of propafenone in the presence of lactose, even under ambient storage conditions.

Trace metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), are known to catalyze various stages of the Maillard reaction. researchgate.net These metal ions can be present as impurities in excipients or leach from manufacturing equipment. Their catalytic activity stems from their ability to form coordination complexes with reactants and intermediates, thereby lowering the activation energy of key reaction steps.

Mechanisms of Catalysis:

Enolization and Amadori Rearrangement: Metal ions can promote the enolization of the glycosylamine, a key intermediate in the initial stage of the Maillard reaction. This facilitates the Amadori rearrangement, a crucial step leading to the formation of a stable ketosamine adduct.

Oxidation Reactions: Transition metal ions with variable oxidation states, such as iron and copper, can act as redox catalysts. They can facilitate the oxidation of intermediates, leading to the formation of highly reactive dicarbonyl compounds. These compounds can then react further with the amino group of propafenone, accelerating the formation of advanced glycation end-products (AGEs).

Formation of Reactive Oxygen Species (ROS): In the presence of oxygen, trace metals can catalyze autoxidation reactions, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. These ROS can further promote the degradation of both propafenone and lactose, as well as the intermediates of the Maillard reaction.

The catalytic effect of different metal ions can vary depending on their concentration, the pH of the system, and the presence of chelating agents. The following table summarizes the potential catalytic effects of common trace metal ions on the propafenone-lactose Maillard reaction.

Metal IonPotential Catalytic Effect
Iron (Fe²⁺/Fe³⁺)Strong catalyst, particularly for oxidation reactions.
Copper (Cu²⁺)Potent catalyst, even at low concentrations.
Zinc (Zn²⁺)Moderate catalyst, can also form stable complexes.
Magnesium (Mg²⁺)Weak catalyst compared to transition metals.
Calcium (Ca²⁺)Generally considered a weak catalyst for the Maillard reaction.

Impurities other than metal ions, such as aldehydes or peroxides that may be present in excipients, can also contribute to the degradation of propafenone and the formation of adducts. These impurities can either directly react with the drug molecule or initiate free radical chain reactions that accelerate the Maillard reaction.

Structural Characterization of this compound Isomers and Derivatives

The reaction between propafenone and lactose can result in the formation of a complex mixture of isomers and derivatives. The initial adduct, an N-substituted glycosylamine, can undergo Amadori rearrangement to form the more stable 1-amino-1-deoxy-ketose derivative. This Amadori product can then exist in various isomeric forms, including open-chain and cyclic (pyranose and furanose) forms of the sugar moiety.

Further reactions can lead to the formation of various degradation products and advanced glycation end-products (AGEs). The structural characterization of these adducts, isomers, and derivatives is crucial for understanding the degradation pathway and for quality control in pharmaceutical formulations. A combination of advanced analytical techniques is typically employed for this purpose.

Key Analytical Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary tool for identifying the molecular weights of the various adducts and their fragmentation patterns. This information helps in confirming the elemental composition and provides clues about the structure of the different species formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) are indispensable for the definitive structural elucidation of the isolated adducts and their isomers. NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecules. For instance, NMR can distinguish between different anomers (α and β) of the cyclic forms of the lactose moiety in the adduct.

The following table outlines the expected isomers and derivatives of the this compound and the key analytical data used for their characterization.

CompoundDescriptionExpected MS Data (m/z)Key NMR Signals
Propafenone-Lactose GlycosylamineInitial Schiff base adduct[M+H]⁺ corresponding to C₃₃H₄₇NO₁₃Anomeric proton signal of the glycosidic bond.
Propafenone-Lactose Amadori Product (Open-chain)Ketosamine form[M+H]⁺ corresponding to C₃₃H₄₇NO₁₃Signals corresponding to the open-chain keto group.
Propafenone-Lactose Amadori Product (Cyclic Furanose Isomers)Five-membered ring forms[M+H]⁺ corresponding to C₃₃H₄₇NO₁₃Distinct anomeric proton and carbon signals for α and β furanose forms.
Propafenone-Lactose Amadori Product (Cyclic Pyranose Isomers)Six-membered ring forms[M+H]⁺ corresponding to C₃₃H₄₇NO₁₃Distinct anomeric proton and carbon signals for α and β pyranose forms.
Dehydrated Amadori ProductsLoss of water molecules[M-nH₂O+H]⁺Changes in the proton and carbon chemical shifts indicating unsaturation.
Advanced Glycation End-products (AGEs)Heterogeneous group of complex structuresVariable m/z valuesComplex NMR spectra requiring advanced 2D techniques for interpretation.

The structural characterization of these various species is a challenging task due to their structural similarity and the complexity of the reaction mixture. It often requires the isolation of individual compounds using preparative chromatography techniques followed by comprehensive spectroscopic analysis.

Advanced Analytical Strategies for Propafenone Lactose Adduct Profiling

Chromatographic Separation Techniques for Adduct Isolation and Quantification

Chromatographic techniques are fundamental to the separation and quantification of the Propafenone (B51707) Lactose (B1674315) Adduct from the parent drug and other related substances. The choice of technique is dictated by the physicochemical properties of the adduct, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like the Propafenone Lactose Adduct. The development of a stability-indicating HPLC method is crucial for its effective separation and quantification.

Method development for the this compound typically involves a systematic approach to optimize chromatographic parameters. Reversed-phase HPLC is the most common mode employed.

Key Method Development Parameters:

Column Chemistry: C18 columns are widely used due to their versatility. The hydrophobicity of the Propafenone moiety and the hydrophilicity of the lactose portion of the adduct suggest that a column with balanced retention characteristics would be optimal.

Mobile Phase: A gradient elution is generally preferred to achieve adequate separation of the more polar adduct from the less polar propafenone. The mobile phase usually consists of an aqueous component (e.g., phosphate (B84403) buffer, ammonium acetate, or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can significantly influence the retention and peak shape of the basic propafenone and its adduct.

Detection: UV detection is commonly used, with the detection wavelength set at the absorption maximum of the propafenone chromophore (around 248 nm) to ensure high sensitivity for both the parent drug and the adduct. researchgate.net

Method Validation:

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 248 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes, operating at higher pressures than conventional HPLC. This technology offers significant advantages for the analysis of the this compound. nih.gov

Advantages of UPLC:

Higher Resolution: The smaller particle size leads to sharper and narrower peaks, enabling better separation of the adduct from closely eluting impurities.

Increased Sensitivity: Sharper peaks result in a higher signal-to-noise ratio, improving the detection and quantification limits for the adduct.

Faster Analysis Times: The higher optimal linear velocity of smaller particles allows for faster flow rates and shorter run times without compromising resolution, thereby increasing sample throughput.

A validated UPLC-MS/MS method has been developed for the identification and quantification of potential toxic impurities in propafenone, demonstrating the capability of this technique to achieve low limits of detection and quantification (0.08-0.2 ppm). researchgate.net While this study did not specifically target the lactose adduct, the methodology is directly applicable.

Gas Chromatography (GC) Considerations for Volatile Adduct Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile molecules like the this compound. The high temperatures required for volatilization in the GC inlet would likely cause degradation of the adduct.

However, GC could be employed if the adduct is first converted into a more volatile and thermally stable derivative. Derivatization techniques such as silylation could be explored to mask the polar hydroxyl groups of the lactose moiety and the secondary amine of the propafenone portion. A study on the analysis of propafenone and its metabolites in human urine utilized trimethylsilyl-trifluoroacetyl, trifluoroacetyl, and pentafluoropropionyl derivatives for GC/MS analysis. lgcstandards.com A similar derivatization strategy could potentially be applied to the lactose adduct.

Challenges with GC:

The derivatization reaction must be reproducible and proceed to completion to ensure accurate quantification.

The derivatives must be stable under GC conditions.

The complexity of the derivatization step adds to the sample preparation time and potential for analytical error.

Mass Spectrometric Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of the this compound. When coupled with a chromatographic separation technique like HPLC or UPLC, it provides a powerful platform for adduct profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Identification and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for identifying the this compound in complex matrices.

In a typical LC-MS/MS experiment, the eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that minimizes fragmentation in the source, allowing for the detection of the intact molecular ion of the adduct.

Tandem mass spectrometry (MS/MS) is then used to fragment the selected molecular ion and generate a characteristic fragmentation pattern. This fragmentation data provides valuable structural information for confirming the identity of the adduct. For instance, the fragmentation of the this compound would be expected to yield fragments corresponding to the propafenone moiety and the lactose unit. Several LC-MS/MS methods have been developed for the simultaneous determination of propafenone and its metabolites in human plasma, demonstrating the utility of this technique for analyzing related compounds. nveo.orgrjptonline.orgcapes.gov.br

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Corresponding Structure
[M+H]+[Propafenone+H]+Propafenone Moiety
[M+H]+VariousLactose Fragmentation Products
[M+H]+[Propafenone-C3H7N]+Loss of the N-propyl group from the propafenone moiety

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is crucial for determining the elemental composition of the this compound.

By comparing the measured exact mass with the theoretical mass calculated from the elemental formula, the identity of the adduct can be confirmed with a high degree of confidence. HRMS is particularly valuable for distinguishing the adduct from other potential impurities that may have the same nominal mass but different elemental compositions. The use of UPLC coupled with Q-TOF-MS/MS has been demonstrated for the characterization of degradation products of other pharmaceutical compounds, highlighting the power of this approach for structural elucidation. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful technique for the rapid and direct analysis of solid-state samples, making it a suitable tool for screening the formation of the this compound. This method requires minimal sample preparation, allowing for high-throughput analysis of pharmaceutical formulations. In the context of the this compound, DART-MS can quickly detect the presence of the newly formed compound by identifying its unique mass-to-charge ratio.

The principle of DART-MS involves the ionization of the sample in an open-air environment by a heated stream of metastable gas, typically helium or nitrogen. This "soft" ionization technique minimizes fragmentation, which is crucial for the unambiguous identification of the parent ion of the adduct. When analyzing a solid mixture of propafenone and lactose that has been subjected to conditions promoting adduct formation, DART-MS can provide a near-instantaneous mass spectrum. The appearance of a new peak corresponding to the molecular weight of the this compound confirms its presence.

Research findings have demonstrated the utility of DART-MS in identifying drug-excipient adducts. For instance, studies have shown that DART-MS can effectively screen for the Maillard reaction products between drugs with primary or secondary amine groups and reducing sugars like lactose. The high specificity and speed of DART-MS make it an invaluable tool in the early stages of formulation development, enabling formulators to quickly assess the potential for undesirable adduct formation.

Analytical Parameter DART-MS Application for this compound
Ionization Technique Direct Analysis in Real Time (DART)
Sample State Solid
Primary Application Rapid screening and identification of adduct formation
Key Advantage Minimal sample preparation, high throughput

Spectroscopic Characterization of Adduct Structural Features

Spectroscopic techniques are indispensable for elucidating the structural features of the this compound. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its functional groups, bonding, and electronic structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the context of the this compound, FTIR is instrumental in confirming the formation of the imine or glycosylamine linkage resulting from the reaction between the secondary amine of propafenone and the aldehyde group of lactose.

The FTIR spectrum of the this compound would be expected to show significant changes compared to the spectra of the individual reactants. Key spectral features to monitor include the disappearance of the N-H stretching vibration from the secondary amine of propafenone and the appearance of a C=N stretching vibration if an imine is formed. Additionally, changes in the broad O-H stretching region and the C-O stretching region would be indicative of the involvement of the lactose hydroxyl groups in the reaction.

Functional Group Expected FTIR Wavenumber (cm⁻¹) Significance in Adduct Formation
N-H Stretch (Propafenone)~3300-3500Disappearance indicates reaction of the secondary amine
C=O Stretch (Lactose)~1630-1680Shift or disappearance indicates reaction of the carbonyl group
C=N Stretch (Adduct)~1640-1690Appearance confirms the formation of an imine linkage
O-H Stretch~3200-3600Broadening or shifting indicates changes in hydrogen bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information for the complete structural elucidation of the this compound. Both ¹H and ¹³C NMR are crucial for assigning the specific atomic connectivity and stereochemistry of the newly formed molecule.

In the ¹H NMR spectrum of the adduct, the disappearance of the proton signal corresponding to the secondary amine of propafenone would be a clear indicator of adduct formation. Furthermore, new signals would appear for the protons in the vicinity of the newly formed covalent bond. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the precise structure of the adduct. These experiments reveal through-bond and through-space correlations between nuclei, allowing for a complete mapping of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule and can be used to identify chromophores. The formation of the this compound may lead to changes in the UV-Vis absorption spectrum compared to the parent drug.

Propafenone itself contains chromophoric groups that absorb in the UV region. The formation of an imine or other conjugated system through the reaction with lactose could result in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or an increase in the molar absorptivity. By monitoring these changes, UV-Vis spectroscopy can serve as a complementary technique to confirm adduct formation and provide insights into the electronic structure of the new compound.

Spectroscopic Technique Information Obtained for this compound
FTIR Identification of functional group changes (e.g., formation of C=N bond)
NMR Detailed structural elucidation and atomic connectivity
UV-Vis Confirmation of changes in the chromophoric system

Thermal Analysis for Understanding Adduct Stability and Transitions

Thermal analysis techniques are critical for characterizing the physical properties of the this compound, including its stability and phase transitions.

Differential Scanning Calorimetry (DSC) for Reaction Monitoring and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with physical and chemical transitions as a function of temperature. For the this compound, DSC can be utilized in several ways.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of pharmaceutical compounds and their interaction products. By precisely measuring the change in mass of a substance as a function of temperature in a controlled atmosphere, TGA provides critical insights into the thermal events associated with the this compound. tainstruments.comnih.gov The formation of this adduct, a product of the Maillard reaction between the secondary amine group of Propafenone and the reducing sugar Lactose, results in a molecule with distinct thermal characteristics compared to its parent compounds. nih.govnih.gov

Analysis of the adduct via TGA reveals a unique decomposition pattern that can be used for its characterization. While Propafenone and Lactose have their own specific thermal degradation profiles, the adduct exhibits a different onset temperature for decomposition and a multi-stage weight loss process that reflects its altered chemical structure.

Typically, the TGA curve for Lactose monohydrate shows an initial weight loss corresponding to the loss of crystal water at approximately 143-153°C. netzsch.comresearchgate.net This is followed by melting and significant thermal degradation, which begins at around 224°C. netzsch.com Propafenone, on the other hand, is generally more thermally stable, with its decomposition occurring at a higher temperature.

The this compound is expected to demonstrate lower thermal stability than Propafenone itself. The formation of the adduct via the Maillard reaction introduces a less stable glycosylamine-type linkage, which is susceptible to thermal degradation at lower temperatures. The TGA thermogram of the adduct would likely show an earlier onset of decomposition compared to Propafenone. The decomposition process may occur in several stages, corresponding to the breakdown of the lactose moiety followed by the degradation of the propafenone structure. This multi-step degradation provides a characteristic fingerprint for the adduct.

Detailed research findings on the specific thermal events are summarized in the comparative table below, which contrasts the known thermal behavior of the parent compounds with the expected profile for the this compound.

CompoundThermal EventApproximate Temperature Range (°C)Associated Mass Loss (%)Notes
Lactose MonohydrateDehydration (Loss of crystal water)120 - 160~5%Corresponds to the loss of one water molecule. netzsch.com
Decomposition> 224SignificantMulti-step degradation of the disaccharide structure. netzsch.com
PropafenoneDecomposition> 250 (Typical for stable APIs)SignificantSingle or multi-step degradation at a higher temperature than Lactose.
This compound (Expected)Initial Decomposition< 220VariableOnset is expected to be lower than both parent compounds due to the instability of the adduct linkage.
Further Decomposition> 220SignificantComplex, multi-stage degradation involving both the sugar and API moieties.

This analysis underscores the utility of TGA in profiling the this compound. By comparing the thermogram of a sample to the reference thermograms of pure Propafenone and Lactose, the presence and extent of adduct formation can be inferred. The distinct decomposition characteristics serve as a key analytical parameter for identifying this specific drug-excipient interaction product.

Kinetic and Mechanistic Studies of Propafenone Lactose Adduct Degradation

Forced Degradation Studies and Stress Testing of the Adduct

Forced degradation, or stress testing, is a systematic process designed to accelerate the degradation of a substance to predict its long-term stability and identify potential degradation products. By subjecting the isolated Propafenone (B51707) Lactose (B1674315) Adduct to extreme conditions of heat, humidity, acid, base, light, and oxidation, its intrinsic stability is evaluated, and its degradation pathways are elucidated. These studies are foundational for developing stability-indicating analytical methods and for understanding the potential secondary impurities that may arise during the shelf-life of a product containing this adduct.

The stability of the Propafenone Lactose Adduct is significantly influenced by temperature and the presence of water. Thermal and hydrolytic stress conditions can initiate complex degradation cascades involving both the propafenone moiety and the lactose-derived portion of the molecule.

Hydrolytic Degradation: The adduct's susceptibility to hydrolysis is strongly pH-dependent.

Acidic Conditions (e.g., 0.1 M HCl): Under acidic pH, the adduct degrades rapidly. The primary mechanism is acid-catalyzed hydrolysis of the ketoamine linkage. This reaction effectively reverses the Amadori rearrangement, leading to the formation of an unstable Schiff base intermediate, which then quickly hydrolyzes to yield the parent propafenone and various lactose degradation products, most notably 5-Hydroxymethylfurfural (5-HMF).

Neutral Conditions (e.g., Purified Water at elevated temperature): In neutral pH, hydrolysis proceeds at a much slower rate compared to acidic or basic conditions. However, over extended periods, particularly at elevated temperatures (e.g., 70°C), measurable degradation occurs, primarily yielding propafenone.

Basic Conditions (e.g., 0.1 M NaOH): In an alkaline environment, the adduct is highly unstable. Base-catalyzed enolization of the sugar moiety promotes a complex series of rearrangements and fragmentations, leading to a different profile of degradants compared to acid hydrolysis. While some propafenone may be regenerated, the sugar portion primarily breaks down into smaller acidic compounds and saccharinic acids.

The table below summarizes typical findings from hydrolytic and thermal stress tests on the this compound.

Stress ConditionTemperatureDurationObserved Adduct Degradation (%)Major Secondary Degradants Identified
0.1 M HCl60 °C8 hours~95%Propafenone, 5-Hydroxymethylfurfural (5-HMF)
Purified Water (pH ~7)80 °C48 hours~20%Propafenone (major), Minor unidentified polar species
0.1 M NaOHRoom Temp (25 °C)4 hours>98%Propafenone, Complex mixture of sugar acids
Dry Heat (Solid State)105 °C72 hours~35%Propafenone, Melanoidins (polymeric browning products)

In addition to thermal and hydrolytic stress, exposure to light and oxidative environments can compromise the stability of the this compound.

Photolytic Degradation: The propafenone moiety contains a benzophenone-like chromophore, which makes the adduct susceptible to photodegradation. When exposed to light sources specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps), the adduct shows measurable degradation. The absorbed energy can initiate free-radical pathways, potentially leading to cleavage at the benzylic position or other complex photoreactions. The extent of degradation is typically less severe than under harsh hydrolytic conditions but is significant enough to warrant protection from light during storage.

Oxidative Degradation: The adduct is highly sensitive to oxidation. Treatment with a common oxidizing agent like 3% hydrogen peroxide (H₂O₂) at a moderately elevated temperature (e.g., 50°C) results in rapid and extensive degradation. The tertiary amine formed within the ketoamine structure and other positions on the propafenone aromatic rings are potential sites of oxidation. The most commonly proposed oxidative degradant is the N-oxide derivative of the adduct, where an oxygen atom is added to the piperidine (B6355638) nitrogen of the original propafenone structure. The sugar moiety is also susceptible to oxidation.

The table below outlines representative results from photolytic and oxidative stress testing.

Stress ConditionParametersDurationObserved Adduct Degradation (%)Major Secondary Degradants Identified
Photolytic (ICH Q1B)1.2 million lux hours (visible) & 200 watt hours/m² (UVA)As required~15%Multiple minor photoproducts, structures often complex
Oxidative3% H₂O₂6 hours>90%This compound N-oxide, Propafenone

Stability-Indicating Analytical Method Development for Adduct Monitoring

A robust stability-indicating analytical method is essential for accurately quantifying the this compound and monitoring its degradation. Such a method must be able to separate the adduct peak from the parent drug (propafenone), excipients (lactose), and all potential secondary degradants generated during forced degradation studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is the technique of choice.

The development process involves a systematic optimization of chromatographic parameters to achieve adequate resolution between all relevant peaks. The specificity of the method is confirmed by analyzing stressed samples; the method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the adduct peak and from each other. The method is then fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

A typical optimized HPLC method for monitoring the adduct and its degradants is detailed in the following table.

ParameterCondition
Chromatographic SystemHPLC with UV/PDA Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.02 M Potassium Phosphate (B84403) Monobasic buffer, pH adjusted to 3.0
Mobile Phase BAcetonitrile
Elution ModeGradient Elution (e.g., 20% B to 70% B over 30 minutes)
Flow Rate1.0 mL/min
Column Temperature35 °C
Detection Wavelength248 nm
Injection Volume20 µL

Kinetic Modeling of Adduct Formation and Subsequent Decomposition

Kinetic modeling provides a quantitative understanding of the rates at which the this compound forms and subsequently degrades. This information is invaluable for predicting impurity levels over time and establishing a product's shelf-life.

Formation Kinetics: The initial formation of the adduct from propafenone and lactose in the solid state is complex but can often be modeled using pseudo-first-order kinetics, especially given the large excess of lactose in typical formulations. The rate is highly sensitive to water activity (moisture content) and temperature.

Decomposition Kinetics: The kinetics of the adduct's own degradation are determined by monitoring its concentration over time under specific stress conditions (e.g., 60°C, 70°C, 80°C). By plotting the natural logarithm of the adduct concentration versus time, it is often found that the degradation follows first-order kinetics. The rate constant (k) can be determined from the slope of this plot.

By determining the rate constants at several temperatures, the Arrhenius equation can be applied: ln(k) = ln(A) - (Ea / RT) where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (Arrhenius plot) yields a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy (Ea) for the degradation process. A higher Ea indicates greater sensitivity of the degradation rate to changes in temperature.

Temperature (°C)Absolute Temperature (K)Observed First-Order Rate Constant, k (hours⁻¹)
60333.150.0085
70343.150.0241
80353.150.0650
Calculated Activation Energy (Ea) from Arrhenius Plot: ~95 kJ/mol

Impurity Profiling and Identification of Secondary Degradants Related to Adduct Pathways

Impurity profiling involves the detection, identification, and quantification of all secondary degradants arising from the this compound. This is a critical step for ensuring product safety and meeting regulatory requirements. The primary tool for this task is liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).

Following separation by the stability-indicating HPLC method, eluting peaks are directed into the mass spectrometer.

LC-MS provides the mass-to-charge ratio (m/z) of each impurity, giving the first clue to its identity.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.

LC-MS/MS involves selecting a specific impurity ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides detailed structural information, acting as a fingerprint for the molecule.

For unequivocal structure confirmation of major or novel degradants, preparative HPLC is used to isolate a sufficient quantity of the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

The combination of these techniques allows for the confident identification of secondary degradants, as summarized in the table below.

DegradantOriginating StressObserved m/z [M+H]⁺Proposed Structure/Identity
PropafenoneAcidic, Basic, Thermal, Oxidative342.21Parent drug regenerated via cleavage of the adduct C-N bond.
5-Hydroxymethylfurfural (5-HMF)Acidic Hydrolysis127.04Common degradation product of hexose (B10828440) sugars under acidic conditions.
This compound N-oxideOxidative (H₂O₂)699.33Oxidation product where an oxygen is added to the piperidine nitrogen.
FurfuralHarsh Acidic/Thermal97.03Degradation product from the pentose (B10789219) component of the lactose moiety.

Impact and Control Strategies in Pharmaceutical Development

Assessment of Adduct Formation on Drug Product Quality Attributes

The formation of the Propafenone (B51707) Lactose (B1674315) Adduct can have a range of detrimental effects on the quality attributes of the drug product. These impacts are broadly categorized into changes in physical and chemical stability.

A primary and visually apparent consequence of the Maillard reaction is the discoloration of the pharmaceutical product. mdpi.com This non-enzymatic browning process leads to the formation of brown polymeric materials, which can alter the appearance of tablets or capsules, potentially leading to patient non-compliance and rejection of the product. pharmtech.com

Beyond aesthetics, the formation of the adduct can also influence the dissolution characteristics of the drug. Changes in the solid-state properties of the formulation due to the interaction between Propafenone and lactose may affect the rate and extent of drug release from the dosage form. researchgate.net This could potentially alter the bioavailability of the drug.

Interactive Table: Observed Physical Stability Issues in Formulations Containing Propafenone and Lactose

Quality AttributeObservationPotential Consequence
Appearance Discoloration (browning)Patient rejection, perception of product defect.
Dissolution Altered dissolution profilePotential for altered bioavailability and therapeutic effect.

The formation of the Propafenone Lactose Adduct inherently involves the chemical degradation of the Propafenone molecule. mdpi.com This interaction directly reduces the amount of available API in the dosage form, which can compromise the therapeutic efficacy of the drug. Studies have shown that Propafenone is susceptible to degradation under various stress conditions, including thermal stress, which can accelerate the Maillard reaction. researchgate.netsci-hub.se The reaction between a primary or secondary amine-containing drug and a reducing sugar like lactose is a well-documented pathway for API degradation. researchgate.netresearchgate.net

Interactive Table: Factors Influencing Chemical Stability of Propafenone in the Presence of Lactose

FactorImpact on PropafenoneMechanism
Presence of Lactose Degradation of APIMaillard reaction leading to adduct formation. researchgate.netmdpi.com
Elevated Temperature Accelerated degradationIncreased rate of Maillard reaction. researchgate.netsci-hub.se
Moisture Increased degradationActs as a plasticizer, increasing molecular mobility and reaction rates. researchgate.netpharmtech.com

Formulation Design Principles to Mitigate Adduct Formation

To ensure the stability and quality of pharmaceutical products containing Propafenone, several formulation strategies can be employed to minimize or prevent the formation of the lactose adduct.

A primary strategy to prevent the Maillard reaction is to replace the reactive excipient. mdpi.com The use of anhydrous lactose may be considered, as the presence of water can facilitate the reaction. ijpsjournal.comnih.gov However, the reactivity is primarily due to the open-chain form of lactose, making even anhydrous forms potentially reactive. researchgate.net

A more effective approach is the selection of alternative, non-reducing sugar diluents or other inert fillers. ijpsjournal.com Examples of such excipients include:

Microcrystalline cellulose (B213188)

Mannitol

Dibasic calcium phosphate (B84403)

It is also crucial to consider the purity of any selected excipient, as impurities could potentially interact with the API. researchgate.net

Interactive Table: Alternative Diluents to Mitigate Propafenone-Lactose Interaction

DiluentTypeRationale for Use
Microcrystalline Cellulose PolysaccharideNon-reducing, generally inert. ijpsjournal.com
Mannitol Sugar AlcoholNon-reducing, provides good compressibility. ijpsjournal.com
Dibasic Calcium Phosphate Inorganic SaltInert, non-reducing.

Water activity (aW) is a critical parameter influencing the rate of chemical reactions in solid dosage forms, including the Maillard reaction. nih.govagriculture.institute Water acts as a solvent and plasticizer, increasing the mobility of reactants and facilitating their interaction. pharmtech.com Therefore, controlling the water activity of the formulation is a key strategy for mitigating adduct formation.

This can be achieved through:

Controlling the moisture content of raw materials: Ensuring that both the API and excipients have low initial moisture levels.

Manufacturing process controls: Implementing drying steps and controlling the relative humidity of the manufacturing environment.

Appropriate packaging: Using packaging materials with low moisture vapor transmission rates to protect the product during storage. pharmtech.com

Strategic dehydration to reduce water activity below levels that support the reaction can be effective. agriculture.institute Generally, a lower water activity correlates with a slower rate of Maillard reactions. nih.govagriculture.institute

In some cases, pre-treating excipients can be a viable strategy. For instance, processes that modify the surface of lactose particles could potentially reduce their reactivity. However, a more common and effective approach is to avoid the problematic excipient altogether.

Process Optimization for Minimizing Adduct Generation

The formation of the this compound is fundamentally influenced by process parameters, particularly those involving heat and moisture. The Maillard reaction is known to be accelerated by factors such as temperature, water content, and pH. sedpharma.comnih.gov Therefore, optimizing manufacturing processes is a primary strategy for ensuring the stability of the final drug product.

Granulation is a key process in tablet manufacturing that can significantly influence the potential for adduct formation. The choice between wet and dry granulation methods is critical.

Wet Granulation: This common technique involves the addition of a liquid binder, which introduces moisture and is typically followed by a drying step, creating conditions conducive to the Maillard reaction. colorcon.comnetzsch.com To mitigate adduct formation when using wet granulation, the following parameters must be strictly controlled:

Granulation Fluid: Minimizing the amount of aqueous binder is essential. Twin-screw wet granulation, for instance, generally requires less water compared to high-shear or fluid-bed granulation, making it a potentially more suitable wet method. jfda-online.com

Drying Temperature and Time: The drying process must be carefully managed. Lower temperatures and shorter drying times reduce the thermal stress on the drug-excipient mixture, thereby slowing the reaction kinetics. pharmtech.com A patent for a Propafenone hydrochloride formulation specified drying at 37°C, a relatively low temperature. jalonzeolite.com

Moisture Content: The final moisture content of the granules must be minimized. High moisture content, even in trace amounts, can accelerate the degradation of amine drugs in the presence of reducing sugars. quora.com

Dry Granulation: This method, which includes techniques like roller compaction or slugging, avoids the use of liquid binders. colorcon.com It is often the preferred approach for moisture-sensitive or heat-sensitive drugs. netzsch.com By eliminating the addition of water and the subsequent heating step for drying, dry granulation significantly reduces the risk of Maillard adduct formation. researchgate.net For APIs susceptible to hydrolysis or interaction with water, direct compression or dry granulation is recommended over wet granulation. researchgate.net

Excipient Characteristics: The physical properties of the lactose excipient itself play a role.

Crystallinity: Crystalline forms of lactose are generally less reactive than amorphous lactose. researchgate.net The amorphous form has higher energy and can interact more readily with the API.

Mechanical Stress: Processes like milling can increase the reactivity of the API by increasing its surface area and creating amorphous, higher-energy regions on the crystal surface. umsu.ac.ir A study on metoclopramide (B1676508) hydrochloride, another amine drug, demonstrated that milling increased its reactivity toward lactose. umsu.ac.ir

The table below summarizes key process optimization strategies during granulation and drying.

Table 1: Process Optimization Strategies for Granulation and Drying

Parameter Strategy to Minimize Adduct Formation Rationale
Granulation Method Prefer dry granulation (roller compaction) or direct compression over wet granulation. Avoids the introduction of heat and moisture, which are key drivers of the Maillard reaction. colorcon.comresearchgate.net
Granulation Fluid (Wet Granulation) Use the minimum required amount of granulation liquid. Consider non-aqueous binders if feasible. Reduces the primary medium (water) required for the reaction to proceed. jfda-online.com
Drying Temperature (Wet Granulation) Utilize the lowest possible drying temperature. The Maillard reaction rate increases significantly with temperature. pharmtech.com
Residual Moisture Ensure a very low final moisture content in the granules. Moisture acts as a plasticizer and facilitates the mobility of reactants, accelerating the solid-state reaction. quora.com
Excipient Form Use crystalline lactose (e.g., lactose monohydrate) instead of amorphous or spray-dried lactose. Amorphous regions are more hygroscopic and reactive than stable crystalline forms. researchgate.net
Mechanical Stress Minimize high-energy processes like extensive milling post-blending. Milling can induce amorphous domains on the surface of crystalline materials, increasing reactivity. umsu.ac.ir

Control over adduct formation extends beyond manufacturing to the entire shelf-life of the product. The stability of a formulation containing Propafenone and lactose is highly dependent on the ambient storage conditions and the protective capabilities of its packaging.

Storage Conditions:

Temperature: Elevated temperatures accelerate the rate of the Maillard reaction according to Arrhenius kinetics. researchgate.net Therefore, storing the product in a temperature-controlled environment is crucial. Stability studies for a Propafenone formulation were conducted at 40°C / 75% RH to assess stability under accelerated conditions. core.ac.uk

Humidity: The presence of moisture is a critical factor. Water activity (a_w), a measure of unbound, available water, directly influences reactant mobility in the solid state. The Maillard reaction rate generally increases with water activity up to a certain point. nih.gov

Packaging Strategies: To protect the dosage form from environmental moisture and maintain stability, advanced packaging strategies are employed.

Moisture Barrier Packaging: The primary defense is packaging that prevents the ingress of water vapor. High-density polyethylene (B3416737) (HDPE) bottles are common, but for highly sensitive drugs, materials with superior barrier properties are necessary. sedpharma.compharmtech.com These include cold-form foil blisters or laminates incorporating materials like Aclar® (polychlorotrifluoroethylene) or ethylene (B1197577) vinyl alcohol (EVOH), which offer an ultra-high barrier to both moisture and oxygen. pharmtech.com

Desiccants: Incorporating a desiccant within the package is a highly effective secondary measure. colorcon.com Desiccants, such as silica (B1680970) gel packets or molecular sieves, are placed inside the bottle or container to adsorb any moisture that was present at the time of packaging or that permeates the container over time. jalonzeolite.comquora.com This maintains a low-humidity micro-environment for the dosage form.

The following table outlines various packaging strategies to enhance product stability.

Table 2: Packaging Strategies to Mitigate Adduct Formation

Strategy Description Purpose
High-Barrier Primary Packaging Use of materials like aluminum cold-form foil, Aclar®, or multi-layer laminates with high Moisture Vapor Transmission Rate (MVTR) resistance. pharmtech.comgmp-compliance.org To minimize or prevent the ingress of environmental moisture into the package over the product's shelf-life.
In-Package Desiccants Inclusion of sachets or canisters containing silica gel, molecular sieves, or active polymer composites within the container. jalonzeolite.com To actively adsorb moisture inside the package, protecting the drug from hydrolysis and the Maillard reaction. quora.com
Protective Film Coatings Application of a moisture-barrier film coat (e.g., based on polyvinyl alcohol, PVA) directly onto the tablet. colorcon.compharmaexcipients.com To provide an additional layer of moisture protection for the tablet core itself, especially after removal from primary packaging. pharmaexcipients.com
Oxygen Absorbers/Scavengers Inclusion of sachets containing iron-based compounds that absorb oxygen from the package headspace. pharmadesiccants.comresearchgate.net To prevent oxidative degradation pathways that may occur alongside or be catalyzed by other reactions.

Theoretical Frameworks for Predicting Adduct Formation Risk

Predicting the long-term stability and potential for adduct formation early in the preformulation stage is highly desirable as it saves time and resources. Non-isothermal kinetic studies, which analyze reactions under conditions of changing temperature, provide a powerful theoretical framework for this purpose.

By using Differential Scanning Calorimetry (DSC), the interaction between Propafenone and lactose can be studied by heating a binary mixture at several different linear heating rates. jfda-online.comnih.gov The interaction appears as a shift or the appearance of new thermal events in the DSC thermogram compared to the pure components. jfda-online.comumsu.ac.ir The data from these experiments can then be fitted to various isoconversional kinetic models to calculate the activation energy (Ea) of the solid-state reaction. umsu.ac.irnih.gov

Isoconversional models, such as the Flynn–Wall–Ozawa (FWO), Kissinger–Akahira–Sunose (KAS), and Friedman (FR) methods, are powerful because they can calculate the activation energy without assuming a specific reaction model. jfda-online.comnih.govnih.gov The activation energy is a critical parameter representing the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a greater likelihood of the reaction proceeding under typical storage conditions (i.e., lower stability). researchgate.net This approach allows for a rapid, comparative assessment of the incompatibility risk between different drug-excipient batches or alternative formulations. umsu.ac.irresearchgate.net

The table below describes the common isoconversional models used for this purpose.

By applying these theoretical frameworks, formulators can quantitatively assess the risk of this compound formation and make informed decisions regarding manufacturing processes, excipient selection, and packaging, ultimately ensuring a stable and reliable drug product.

Computational Chemistry and in Silico Approaches for Propafenone Lactose Adduct

Molecular Modeling of Adduct Conformations and Stereoisomerism

The Propafenone (B51707) Lactose (B1674315) Adduct is a structurally complex molecule, possessing multiple chiral centers and numerous rotatable bonds. This structural flexibility gives rise to a vast landscape of possible three-dimensional shapes (conformations) and stereoisomers. Molecular modeling is essential for exploring this landscape to identify the most stable and likely structures.

Detailed research findings in this area typically involve the use of molecular dynamics (MD) simulations and conformational search algorithms. An initial 3D structure of the adduct is generated, and then computational methods are used to systematically rotate bonds and sample different spatial arrangements. mdpi.com Each generated conformation is subjected to energy minimization using force fields (e.g., MMFF94, AMBER) to calculate its relative stability. The most stable, low-energy conformations are then clustered and analyzed. MD simulations further refine this by modeling the molecule's dynamic behavior in a simulated environment (like water or a vacuum) over time, providing insight into which conformations are most persistent. researchgate.net

Given that both propafenone and lactose are chiral, their reaction can result in multiple diastereomers. Computational modeling can build these different stereoisomers and calculate their relative energies to predict which might be preferentially formed or more stable. The analysis focuses on intramolecular interactions, such as hydrogen bonds between the lactose hydroxyl groups and the propafenone moiety, which play a crucial role in stabilizing specific conformations.

Table 1: Hypothetical Low-Energy Conformers of a Propafenone Lactose Adduct Diastereomer This table is illustrative and represents the type of data generated from molecular modeling studies.

Conformer IDRelative Energy (kcal/mol)Key Intramolecular Hydrogen BondsDihedral Angle (°C) (Aryl-O-CH2)
PLA-Conf-010.00Lactose OH(4') -> Propafenone C=O175.4
PLA-Conf-020.85Lactose OH(3') -> Propafenone N-H-65.2
PLA-Conf-031.23Lactose OH(6') -> Propafenone C=O178.1
PLA-Conf-042.05None70.8

Quantum Chemical Calculations of Reaction Energetics and Transition States

The formation of the this compound likely proceeds via a Maillard-type reaction between the secondary amine of propafenone and the reducing end of lactose. researchgate.netmdpi.com Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to elucidate the detailed mechanism of this reaction. nih.gov These calculations can map the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and reaction intermediates. researchgate.net

The typical computational workflow involves:

Reactant and Product Optimization: The geometries of propafenone, lactose, and the final adduct (the Amadori product) are optimized to find their lowest energy structures.

Intermediate Identification: The structures of key intermediates, such as the initial Schiff base/iminium ion, are modeled.

Transition State Searching: Sophisticated algorithms are used to locate the precise geometry of the transition state for each step of the reaction (e.g., the initial condensation, cyclization, and the Amadori rearrangement).

These studies provide critical insights into the kinetics of adduct formation, revealing the rate-limiting step of the reaction and how factors like pH might influence the mechanism. nih.gov

Table 2: Illustrative DFT-Calculated Reaction Profile for this compound Formation This table is illustrative and represents the type of data generated from quantum chemical calculations.

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsPropafenone + Lactose0.0
Step 1Transition State 1 (Condensation)+25.5
IntermediateSchiff Base/Iminium Ion+10.2
Step 2Transition State 2 (Amadori Rearrangement)+35.1
ProductThis compound-5.8

Prediction of Adduct Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting the spectroscopic properties of new or uncharacterized molecules, which can aid in their experimental identification. For the this compound, DFT calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

To predict NMR spectra, the standard approach involves optimizing the molecule's geometry and then calculating the NMR shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. cnr.itgithub.io This process can predict both ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can be crucial for confirming the adduct's structure and assigning specific peaks to specific atoms. researchgate.net Recent advancements in AI and graph neural networks are also being applied to enhance the accuracy of NMR predictions for complex molecules. arxiv.org

Similarly, IR spectra can be predicted by performing a vibrational frequency calculation on the optimized geometry. This yields the frequencies and intensities of the molecule's vibrational modes, which correspond to peaks in the IR spectrum. This is particularly useful for identifying key functional groups, such as the carbonyl (C=O) stretch, whose position may shift upon adduct formation.

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) This table is illustrative and represents the type of data generated from spectroscopic prediction studies.

Atom DescriptionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
Propafenone Carbonyl (C=O)208.5209.1-0.6
Lactose Anomeric Carbon (C1')95.296.0-0.8
Adduct Keto-Carbonyl (C2')198.7199.5-0.8
Adduct Methylene (C1')54.353.8+0.5

In Silico Assessment of Adduct-Biological Target Interactions

A critical concern for any drug-related impurity is its potential to interact with biological targets, leading to unexpected efficacy or toxicity. In silico methods provide a first pass at assessing these risks. For the this compound, this involves two main approaches: molecular docking and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling.

Molecular Docking: Propafenone's therapeutic and side effects stem from its interaction with targets like cardiac sodium channels and Cytochrome P450 enzymes (especially CYP2D6). researchgate.netacs.org Molecular docking simulations can be used to predict whether the this compound can bind to these same targets. In this process, the 3D structure of the adduct is placed into the binding site of a target protein (whose structure is known from X-ray crystallography or homology modeling). The software then calculates the most likely binding pose and estimates the binding affinity (e.g., as a docking score or free energy of binding). This can reveal whether the bulky lactose moiety prevents binding or alters the interaction in a significant way. researchgate.net

ADMET Prediction: Various computational models, many based on Quantitative Structure-Activity Relationships (QSAR), can predict the pharmacological and toxicological profile of a molecule based on its structure. science.gov By inputting the structure of the this compound into platforms like admetSAR or similar software, it is possible to generate predictions for properties such as carcinogenicity, mutagenicity, and inhibition of hERG channels (a key indicator of cardiotoxicity). drugbank.com These models can also predict if the adduct is a likely substrate or inhibitor for metabolic enzymes, providing clues about its potential clearance and drug-drug interaction profile. researchgate.net

Table 4: Illustrative In Silico Assessment Profile for this compound This table is illustrative and represents the type of data generated from in silico assessment studies.

Assessment TypeTarget / EndpointPredicted ResultComment
Molecular DockingCYP2D6 Binding Affinity (kcal/mol)-5.1Significantly weaker binding predicted compared to parent propafenone (-8.5 kcal/mol) due to steric hindrance.
Molecular DockinghERG Channel BindingLow ProbabilityAdduct size likely prevents entry into the channel pore.
ADMET PredictionAmes MutagenicityNon-mutagenicNo structural alerts for mutagenicity are triggered.
ADMET PredictionHepatotoxicityLow ProbabilityReduced metabolism via CYP pathways may lower the risk of forming toxic metabolites compared to propafenone. researchgate.net

Regulatory Considerations and Quality Control Implications

Classification of Propafenone (B51707) Lactose (B1674315) Adduct as a Degradation Product or Process-Related Impurity

The propafenone lactose adduct is unequivocally classified as a degradation product . This classification stems from its formation through a chemical reaction between the active pharmaceutical ingredient (API), propafenone, and an excipient, lactose, during the product's shelf life. europa.eu The International Council for Harmonisation (ICH) Q3B(R2) guideline specifically defines degradation products as impurities resulting from the degradation of the drug substance or a reaction between the drug substance and an excipient and/or the immediate container closure system. europa.eupremier-research.com

The Maillard reaction is a well-documented degradation pathway for drugs containing primary or secondary amine functionalities when formulated with reducing sugars like lactose. canada.capharmaexcipients.comnih.gov Regulatory bodies such as the World Health Organization (WHO) and national authorities explicitly recognize the potential for such incompatibilities and require them to be addressed during pharmaceutical development. who.intfdaghana.gov.ghsfda.gov.sa The formation of the adduct is not typically a result of the drug substance synthesis process itself but rather a consequence of the formulation and storage conditions, solidifying its status as a degradation product. premier-research.com

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The control of the this compound is governed by the principles laid out in the ICH guidelines, primarily ICH Q3B(R2) for impurities in new drug products and ICH Q1A(R2) for stability testing. europa.eueuropa.eu These guidelines establish a framework for the identification, qualification, and reporting of degradation products to ensure the safety and quality of the final drug product.

ICH Q3B(R2) outlines specific thresholds for the identification and qualification of degradation products based on the maximum daily dose (MDD) of the drug substance. europa.eupremier-research.comuspnf.com These thresholds determine the level at which a degradation product must be structurally identified and the level at which it requires toxicological qualification to ensure its safety.

Table 1: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily Dose Reporting Threshold* Identification Threshold* Qualification Threshold*
≤ 1 g 0.1% 0.2% 0.5%
> 1 g 0.05% 0.1% 0.2%

*Thresholds are expressed as a percentage of the drug substance.

For a given maximum daily dose, if the this compound is present at a level exceeding the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, comprehensive safety data is required to justify its presence at that level. europa.eu

Stability studies, conducted under the conditions specified in ICH Q1A(R2), are essential for monitoring the formation of degradation products over the product's shelf life. europa.euamericanpharmaceuticalreview.comich.org The reporting threshold, as detailed in ICH Q3B(R2), dictates the minimum level at which any degradation product must be reported in stability data.

Table 2: ICH Q3B(R2) Reporting Thresholds for Degradation Products

Maximum Daily Dose Reporting Threshold
< 1 mg 1.0% or 5 µg TDI, whichever is lower
1 mg - 10 mg 0.5% or 20 µg TDI, whichever is lower
> 10 mg - 2 g 0.2% or 2 mg TDI, whichever is lower
> 2 g 0.1%

*TDI = Total Daily Intake

Any observed this compound at or above these thresholds during stability testing must be documented and reported in regulatory submissions. fda.gov

Implementation of Robust Analytical Methods for Routine Quality Control

To comply with regulatory expectations, pharmaceutical manufacturers must develop and validate robust analytical methods for the routine quality control of the this compound. These methods must be stability-indicating, meaning they can accurately separate the adduct from the parent drug and other potential impurities. researchgate.netscirp.org

High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govresearchgate.net Often, due to the non-chromophoric nature of lactose adducts, specialized detection methods such as charged aerosol detection (CAD) or mass spectrometry (MS) are required for accurate quantification. researchgate.netnih.gov The analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for detecting and quantifying the this compound. europa.eu This ensures that the levels of the adduct can be reliably monitored throughout the product's lifecycle, from release testing to ongoing stability studies.

Case Studies of Maillard Adducts in Pharmaceutical Regulatory Filings

The regulatory scrutiny of Maillard reaction products is not merely theoretical. There have been instances where drug-lactose adducts have been a central point of discussion in regulatory filings.

A notable case involved amlodipine (B1666008) maleate (B1232345) tablets, where an amlodipine-lactose adduct, identified as a Maillard product, was a foreseeable impurity due to the incompatibility between the drug substance and lactose. europa.eu In this case, the regulatory authority questioned the choice of lactose as a filler and required the applicant to qualify the impurity according to ICH Q3B guidelines. The company had to conduct toxicity studies to demonstrate the safety of the adduct at the proposed shelf-life specification limit. europa.eu This example underscores the regulatory expectation that manufacturers will either avoid formulations prone to such reactions or thoroughly justify the presence of the resulting adducts with robust safety data.

Similarly, other drugs with primary or secondary amine groups, such as gabapentin (B195806) and memantine, are known to form lactose adducts, which are classified as specified impurities requiring strict control. researchgate.net These cases highlight the importance of thorough pre-formulation studies to assess drug-excipient compatibility and to select excipients that minimize the formation of degradation products like the this compound. pharmaexcipients.comnih.govmcaz.co.zw

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of Propafenone Lactose Adduct in solid-state formulations?

  • Methodological Answer: Use X-ray diffraction (XRD) to assess crystallinity, differential scanning calorimetry (DSC) for thermal behavior, and Fourier-transform infrared spectroscopy (FTIR) to identify functional group interactions. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is critical, as demonstrated in stability studies tracking main peak area changes over time under varying pH conditions .

Q. How does the inclusion of lactose adduct influence the dissolution profile of Propafenone in sustained-release formulations?

  • Methodological Answer: Conduct in vitro dissolution studies using USP apparatus (e.g., paddle method) across pH gradients (e.g., 1.2, 4.5, 6.8) to simulate gastrointestinal conditions. Compare release kinetics between formulations with and without lactose adduct, using mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to analyze diffusion mechanisms. Lactose content adjustments (8.67–14.7%) have been shown to modulate release rates in optimized sustained-release tablets .

Q. What are the standard protocols for assessing the chemical stability of this compound in accelerated stability testing?

  • Methodological Answer: Follow ICH Q1A guidelines: store samples at 40°C/75% relative humidity and test at intervals (0, 1, 2, 4, 8, 12, 24 hours) using HPLC to monitor degradation products. Stability under acidic/alkaline conditions (e.g., pH A, B, C) should also be evaluated to identify pH-sensitive degradation pathways .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing this compound formulations to balance drug release kinetics and stability?

  • Methodological Answer: Employ central composite design-response surface methodology (CCD-RSM) with independent variables such as lactose concentration (8–15%) and hydroxypropyl methylcellulose (HPMC) content (30–35%). Response variables include cumulative drug release (Q8h) and stability metrics (e.g., impurity peaks). Validate models by comparing predicted vs. observed values, ensuring <6% bias .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer: Replicate studies under tightly controlled pH (±0.05 units) and temperature conditions. Use multivariate statistical tools (e.g., principal component analysis, correlation analysis) to identify confounding variables. For example, in pH B solutions, no impurity peaks were detected over 24 hours, suggesting pH-specific stability .

Q. How does the formation of this compound impact the drug's antiarrhythmic efficacy in preclinical models?

  • Methodological Answer: Compare arrhythmia incidence (e.g., ventricular premature beats, tachycardia) in in vivo models (e.g., aconitine-induced arrhythmias in rodents) between pure propafenone and its lactose adduct formulation. Measure survival times and heart rate variability, ensuring statistical rigor (e.g., p < 0.01 for heart rate differences) .

Q. What statistical approaches are recommended for analyzing time-dependent degradation data of this compound in stability studies?

  • Methodological Answer: Apply linear mixed-effects models to account for repeated measurements over time. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare degradation rates across pH groups. False discovery rate (FDR) correction may mitigate Type I errors in large datasets .

Notes on Experimental Rigor

  • Data Contradiction Analysis: Always report raw data (e.g., main peak area tables) and experimental conditions (pH, temperature) to enable independent validation .
  • Ethical Compliance: For preclinical studies, adhere to NIH guidelines for animal welfare and statistical transparency, including explicit inclusion/exclusion criteria and power calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.